4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide
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Overview
Description
The compound 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide is a derivative of benzenesulfonamide with a pyrimidinyl substituent and an amino group. This class of compounds has been extensively studied due to their potential biological activities, including antimicrobial and anti-amoebic properties, as well as their ability to inhibit certain isozymes of human carbonic anhydrase . These activities make them of interest in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives typically involves the condensation of appropriate amines with sulfonamide groups. For instance, the synthesis of a series of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives was achieved, and their structures were confirmed using various spectroscopic methods including IR, 1H NMR, 13C NMR, and mass spectrometry . Similarly, other studies have reported the synthesis of novel derivatives with antimicrobial activity, characterized by similar analytical techniques .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a benzenesulfonamide moiety linked to a pyrimidinyl group. The molecular structure is further elucidated using X-ray crystallography, as seen in the study of a cocrystal formed between pyromellitic acid and a related benzenesulfonamide derivative, which revealed a doubly interpenetrated layer structure sustained by hydrogen bonding . Additionally, the structure of a copper(II) complex with a related sulfonamide was determined, showing three different dimeric units within the crystal .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the functional groups present in the molecule. The amino group and the sulfonamide moiety can participate in various chemical reactions, including the formation of complexes with metals, as demonstrated by the copper(II) complex . The presence of substituents on the pyrimidinyl ring can also affect the reactivity and binding properties of the molecule, as seen in the inhibition of carbonic anhydrase isozymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and hydrogen bonding capacity, are crucial for their biological activity. The antimicrobial and anti-amoebic activities of these compounds are often evaluated in vitro, and their cytotoxicity is assessed using cell viability assays . Computational studies, including density functional theory (DFT) and molecular docking, are employed to predict the physical properties and to understand the interaction of these compounds with biological targets .
Scientific Research Applications
Synthesis of Novel Derivatives
4-Amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide has been utilized in the synthesis of novel chemical compounds. For instance, it has been involved in the synthesis of pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives containing dimethylsulfonamide moieties. These derivatives have shown promising results against Gram-positive and Gram-negative bacteria and fungi (Hassan et al., 2009).
Carbonic Anhydrase Inhibition
The compound has been studied for its potential as a carbonic anhydrase inhibitor. Derivatives of 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide were found to inhibit carbonic anhydrase isozymes, particularly those involved in aqueous humor secretion within the eye. This makes them valuable in the development of topical treatments for glaucoma (Casini et al., 2002).
Antimicrobial and Antitumor Activity
4-Amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide and its derivatives have been evaluated for antimicrobial activity. Some of these derivatives have shown effectiveness against various microbial strains, including bacteria and fungi (Krátký et al., 2017). Additionally, compounds derived from this chemical have shown promising antitumor activities, indicating potential in cancer treatment research (Alqasoumi et al., 2009).
Structural and Computational Studies
The compound has been a subject of various structural and computational studies. These studies include density functional theory (DFT) calculations, molecular docking, and spectroscopic analyses, providing insights into the properties and potential applications of the compound and its derivatives (Sowrirajan et al., 2022).
Future Directions
properties
IUPAC Name |
4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O2S/c12-11(13,14)9-5-6-16-10(17-9)18-21(19,20)8-3-1-7(15)2-4-8/h1-6H,15H2,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBITKQKSSHPPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CC(=N2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368181 |
Source
|
Record name | 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide | |
CAS RN |
14288-91-6 |
Source
|
Record name | 4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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